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Cat. No.: B12398561 Get Quote

An In-depth Analysis of the V1a Receptor Antagonist

Abstract
Val9-Oxytocin, a synthetic analogue of the neuropeptide oxytocin, serves as a potent and

selective antagonist of the vasopressin V1a receptor. This technical guide provides a

comprehensive overview of its chemical structure, physicochemical properties, and

pharmacological characteristics. Detailed methodologies for its solid-phase synthesis,

purification, and functional characterization are presented to facilitate its application in research

and drug development. Furthermore, this document elucidates the key signaling pathways

modulated by Val9-Oxytocin's interaction with the V1a receptor, offering a foundational

resource for scientists investigating the vasopressin and oxytocin systems.

Introduction
Oxytocin is a nine-amino-acid peptide hormone and neurotransmitter recognized for its role in

social bonding, uterine contractions, and lactation.[1][2][3][4] Its structural analog, Val9-
Oxytocin, is distinguished by the substitution of the glycine residue at position 9 with a valine

residue.[5] This modification results in a profound functional switch, converting the peptide from

an agonist at the oxytocin receptor to a full antagonist of the vasopressin V1a receptor.[5][6]

This targeted antagonism makes Val9-Oxytocin a valuable tool for dissecting the physiological

and pathological roles of the V1a receptor, which is implicated in various processes including

vasoconstriction, social behavior, and stress responses.[2]
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Chemical Structure and Properties
Val9-Oxytocin is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at

positions 1 and 6. The substitution of glycine with the bulkier, hydrophobic valine at the C-

terminus is the key structural determinant of its V1a receptor antagonist activity.

Table 1: Physicochemical Properties of Val9-Oxytocin
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Property Value Source(s)

Molecular Formula C46H72N12O12S2 [7][8]

Molecular Weight 1049.27 g/mol [1][7][8]

Amino Acid Sequence

Cys-Tyr-Ile-Gln-Asn-Cys-Pro-

Leu-Val-NH2 (Disulfide bridge:

Cys1-Cys6)

[7]

Canonical SMILES

CCC(C)C(C(=O)NC(C(=O)NC(

C(=O)N1CCCC1C(=O)NC(C(=

O)NC(CSSCC(C(=O)NC(C(=O

)O)CC2=CC=C(C=C2)O)N)C(=

O)NC(CC(C)C)C(=O)O)CC(=O

)N)CCC(=O)N)C(C)CC)C

[7]

IUPAC Name

(2S)-1-

[(4R,7S,10S,13S,16S,19R)-19-

amino-7-(2-amino-2-

oxoethyl)-10-(3-amino-3-

oxopropyl)-13-[(2S)-butan-2-

yl]-16-[(4-

hydroxyphenyl)methyl]-6,9,12,

15,18-pentaoxo-1,2-dita-

5,8,11,14,17-

pentazacycloicosane-4-

carbonyl]-N-[(2S)-1-[[(2S)-1-

amino-3-methyl-1-oxobutan-2-

yl]amino]-4-methyl-1-

oxopentan-2-yl]pyrrolidine-2-

carboxamide

[7]

Synthesis and Purification
The synthesis of Val9-Oxytocin is typically achieved through solid-phase peptide synthesis

(SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the

stepwise addition of amino acids to a solid support, followed by cleavage and deprotection to
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yield the final peptide. Subsequent purification is critical to obtain a highly pure product for

experimental use.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)
This protocol is adapted from standard Fmoc-SPPS procedures for oxytocin and its analogues.

[3][9][10][11]

Materials:

Rink Amide resin

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Leu-OH, Fmmoc-Pro-OH, Fmoc-Cys(Trt)-

OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine

in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by

dissolving it with HBTU, HOBt, and DIPEA in DMF. Add the activated amino acid to the resin

and allow the coupling reaction to proceed for 2 hours.
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Washing: Wash the resin with DMF and DCM to remove excess reagents.

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for

each subsequent amino acid in the sequence.

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it.

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin

and remove the side-chain protecting groups.

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge

to collect the pellet, and lyophilize to obtain a dry powder.

Experimental Protocol: Purification by High-
Performance Liquid Chromatography (HPLC)
Purification of the crude peptide is typically performed using reverse-phase HPLC.[12][13][14]

Instrumentation and Conditions:

Column: C18 reverse-phase column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm)

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical

starting point, which may require optimization.

Flow Rate: 1 mL/min

Detection: UV at 220 nm and 280 nm

Procedure:

Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A.

Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect fractions

corresponding to the major peak.
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Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Val9-
Oxytocin.

Pharmacological Properties
Val9-Oxytocin is characterized by its high affinity and selectivity for the vasopressin V1a

receptor, where it acts as a full antagonist.

Table 2: Receptor Binding Affinity and Selectivity of Val9-Oxytocin

Receptor
Binding Affinity (Ki,
nM)

Species Reference

V1a

Data not yet publicly

available in indexed

literature

Human

V1b

Data not yet publicly

available in indexed

literature

Human

V2

Data not yet publicly

available in indexed

literature

Human

Oxytocin (OT)

Data not yet publicly

available in indexed

literature

Human

Note: While the seminal work by Dutertre et al. (2008) established the V1a antagonist activity of

Val9-Oxytocin, specific Ki values were not reported in the abstract. Further investigation of the

full text or subsequent studies is required to populate this table with quantitative data.

Experimental Protocol: Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of Val9-Oxytocin
for the V1a receptor.[15]
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Materials:

Cell membranes prepared from cells expressing the human V1a receptor.

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

Non-specific binding control: Unlabeled Arginine Vasopressin (AVP).

Val9-Oxytocin at various concentrations.

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

Scintillation cocktail and counter.

Procedure:

Incubation: In a microplate, combine the cell membranes, [3H]-AVP, and varying

concentrations of Val9-Oxytocin or unlabeled AVP (for non-specific binding).

Equilibration: Incubate at room temperature for 60-90 minutes to allow binding to reach

equilibrium.

Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter,

followed by washing with ice-cold binding buffer.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of Val9-Oxytocin.

Determine the IC50 value (the concentration of Val9-Oxytocin that inhibits 50% of the

specific binding of the radioligand) and subsequently calculate the Ki value using the Cheng-

Prusoff equation.

Functional Activity
Val9-Oxytocin functions as a full antagonist at the V1a receptor, inhibiting the downstream

signaling cascade initiated by the natural ligand, arginine vasopressin (AVP). The V1a receptor

is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-

proteins.[2][16][17]
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V1a Receptor Signaling Pathway
Upon AVP binding, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade

ultimately leads to various cellular responses, including smooth muscle contraction.[18] Val9-
Oxytocin competitively binds to the V1a receptor, preventing AVP from initiating this cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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